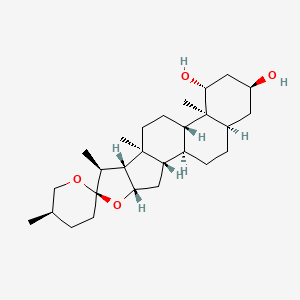
Butenolide peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butenolide peroxide is a natural product found in Plakortis with data available.
Aplicaciones Científicas De Investigación
Biotechnological Applications
Butenolide peroxide and related compounds have shown promise in various biotechnological applications. Peroxidases, which are enzymes that catalyze the reduction of peroxides, have applications ranging from the paper industry, where they're used for biopulping and biobleaching, to wastewater bioremediation. They're also used in biosensors for the determination of various substances, including hydrogen peroxide and organic hydroperoxides (Regalado et al., 2004).
Detoxification and Bioremediation
The detoxification potential of peroxidase-catalyzed reactions, which could include compounds related to this compound, was demonstrated in a study where peroxidase was used for the removal of phenolic compounds from lignocellulosic hydrolysates, improving the conditions for butanol fermentation by Clostridium beijerinckii (Cho et al., 2009).
Photocatalytic Applications
Several studies have explored the role of peroxides, including this compound, in photocatalytic applications. These include the degradation of pollutants in water using UV/TiO2 processes and the understanding of the role of hydrogen peroxide in enhancing or inhibiting these photocatalytic processes (Chiou et al., 2008), (Kabir et al., 2006).
Agricultural Enhancements
Butenolide compounds have been identified as potential growth promoters in agriculture. One study highlighted the effects of smoke-water and butenolide on enhancing shoot and root elongation in rice seedlings, suggesting a potential role in promoting vigorous seedlings for crops (Kulkarni et al., 2006).
Toxicity Studies and Antifouling Applications
Some studies have also focused on the toxicity of butenolide compounds and their potential as antifouling agents. For instance, one study assessed the acute toxicity of butenolide in non-target organisms, providing insights into its safe use in antifouling applications (Zhang et al., 2011). Another study explored the effects of butenolide on larval behavior and histology in marine fouling organisms, shedding light on its potential use in marine biofouling prevention (Zhang et al., 2011).
Propiedades
Fórmula molecular |
C24H36O4 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
(3R,4aR,7aR)-3,4a-dimethyl-3-(10-phenyldecyl)-7,7a-dihydro-4H-furo[3,2-c][1,2]dioxin-6-one |
InChI |
InChI=1S/C24H36O4/c1-23(19-24(2)21(27-28-23)18-22(25)26-24)17-13-8-6-4-3-5-7-10-14-20-15-11-9-12-16-20/h9,11-12,15-16,21H,3-8,10,13-14,17-19H2,1-2H3/t21-,23-,24-/m1/s1 |
Clave InChI |
LBCVLXZWFGNXOB-GMKZXUHWSA-N |
SMILES isomérico |
C[C@]1(C[C@@]2([C@@H](CC(=O)O2)OO1)C)CCCCCCCCCCC3=CC=CC=C3 |
SMILES |
CC1(CC2(C(CC(=O)O2)OO1)C)CCCCCCCCCCC3=CC=CC=C3 |
SMILES canónico |
CC1(CC2(C(CC(=O)O2)OO1)C)CCCCCCCCCCC3=CC=CC=C3 |
Sinónimos |
plakortolide E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



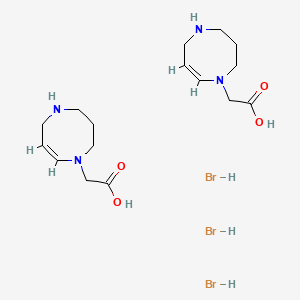
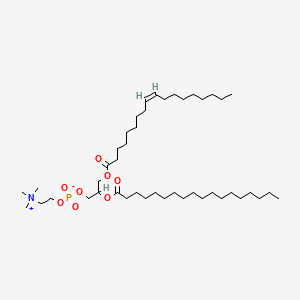
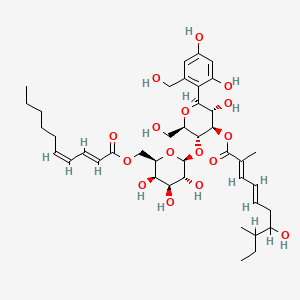
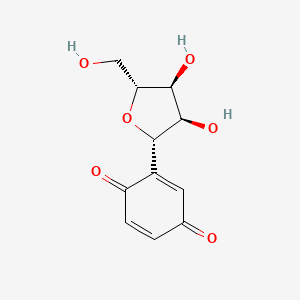



![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-[(E)-2-iodovinyl]pyrimidine-2,4-dione](/img/structure/B1238642.png)
![5-[(Z)-2-bromovinyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1238643.png)
![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone](/img/structure/B1238646.png)
![(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1238647.png)
